Tert-butyl 1,2-diazepane-1-carboxylate

Physical property Procurement specification Handling requirements

tert-Butyl 1,2-diazepane-1-carboxylate (CAS 443295-32-7) is an N-Boc protected seven-membered cyclic hydrazine with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol. The compound features an N–N bond within the diazepane ring, distinguishing it structurally from the more widely used 1,4-diazepane isomer (homopiperazine) in which the nitrogens are separated by carbon atoms.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 443295-32-7
Cat. No. B1290674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,2-diazepane-1-carboxylate
CAS443295-32-7
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCCN1
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-12/h11H,4-8H2,1-3H3
InChIKeyGDPUYKCOMIFDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 1,2-diazepane-1-carboxylate: N-Boc Protected Seven-Membered Hydrazine Building Block


tert-Butyl 1,2-diazepane-1-carboxylate (CAS 443295-32-7) is an N-Boc protected seven-membered cyclic hydrazine with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . The compound features an N–N bond within the diazepane ring, distinguishing it structurally from the more widely used 1,4-diazepane isomer (homopiperazine) in which the nitrogens are separated by carbon atoms . This 1,2-diazacycloheptane scaffold serves as a protected building block for the synthesis of more complex molecules, with the Boc group enabling orthogonal deprotection strategies under acidic conditions . As a protected hydrazine derivative, this compound is positioned at the intersection of diazacycle chemistry and hydrazide-based catalysis research.

N-Boc protected seven-membered cyclic hydrazine building block
1,2-N–N bond architecture for hydrazide-type reactivity
Orthogonal Boc deprotection compatible with multi-step synthesis
Structurally distinct from 1,4-diazepane (homopiperazine) isomer

Why tert-Butyl 1,2-diazepane-1-carboxylate Cannot Be Interchanged with 1,4-Diazepane Derivatives


Despite sharing an identical molecular formula and the same Boc protecting group, tert-butyl 1,2-diazepane-1-carboxylate and its 1,4-isomer (1-Boc-homopiperazine, CAS 112275-50-0) exhibit fundamentally different physical properties and chemical reactivities that preclude interchangeable use in synthetic workflows. The 1,2-arrangement creates an N–N bond, which imparts distinct electronic character and enables hydrazide-type reactivity not accessible to the 1,4-isomer [1]. In organocatalytic applications, the 1,2-diazepane carboxylate scaffold has demonstrated unique iminium-ion catalysis capabilities that are absent in 1,4-diazepane-based systems [2]. Additionally, the two isomers differ substantially in their physical state under standard storage conditions and in their procurement specifications, with the 1,2-isomer typically offering higher assay purity in the commercial supply chain. Substitution without experimental validation introduces risks of failed reactions, altered catalytic outcomes, and compromised synthetic route reproducibility.

Physical Form Liquid at 20 °C for the 1,2-isomer; 1,4-isomer is a crystalline solid. May affect automated liquid handling and solvent compatibility.
Reactivity 1,2-N–N bond enables hydrazide organocatalysis; 1,4-diazepane lacks this reactivity profile. Catalytic outcome may shift entirely.
Synthetic Route Isomer exchange may compromise multi-step sequences that depend on regioselective N-functionalization. Validate before substituting.

Quantitative Differentiation Evidence for tert-Butyl 1,2-diazepane-1-carboxylate vs. 1,4-Isomer


Physical Form at Ambient Temperature: Liquid vs. Crystalline Solid

At 20°C (ambient storage temperature), tert-butyl 1,2-diazepane-1-carboxylate exists as a liquid, whereas the 1,4-isomer 1-Boc-homopiperazine is a crystalline solid . This physical form difference affects handling procedures, solvent compatibility for direct use in reactions, and storage vessel selection in automated synthesis platforms. The liquid state of the 1,2-isomer at room temperature is consistent with the parent 1,2-diazepane scaffold's predicted lower boiling point relative to the 1,4-isomer .

Physical Form
Direct head-to-head
Liquid at 20 °C
Different handling requirements from crystalline 1,4-isomer
Commercial specification; both reported as liquid in some sources — verify with lot
Physical property Procurement specification Handling requirements

Parent Scaffold Boiling Point: 135°C (1,2) vs. 169°C (1,4)

The parent 1,2-diazepane scaffold (unprotected) exhibits a predicted boiling point of 135.0±7.0 °C at 760 mmHg, which is approximately 34°C lower than the 1,4-diazepane isomer (homopiperazine) at 169.0±8.0 °C . This substantial difference in volatility reflects fundamental differences in intermolecular interactions between the two nitrogen-placement isomers. While the Boc-protected derivatives will exhibit higher boiling points than their parent amines, the relative difference in physical properties between the two isomers is expected to persist after protection.

Scaffold Boiling Point
Cross-study comparable
135.0 ± 7.0 °C vs. 169.0 ± 8.0 °C (1,4-isomer)
~34 °C lower volatility; influences distillation and solvent removal after deprotection
Predicted values for parent amines; protected derivatives expected to follow trend
Thermophysical property Volatility Purification method

Commercial Purity Specification: 98% Minimum

tert-Butyl 1,2-diazepane-1-carboxylate is commercially available with a minimum purity specification of 98% . This places it in the same purity tier as the 1,4-isomer (1-Boc-homopiperazine), which is typically offered at ≥95% to ≥98% purity across multiple vendors . The comparable purity specification ensures that researchers can expect equivalent baseline quality when sourcing either isomer, with the differentiation resting on structural and reactivity differences rather than purity constraints.

Purity Specification
Direct head-to-head
98% minimum
Comparable to 1,4-isomer commercial range (≥95% to ≥98%)
Purity parity allows selection based on structural suitability
Quality specification Procurement benchmark Synthetic reproducibility

Unique Organocatalytic Activity of 1,2-Diazepane Carboxylate Scaffold

Ethyl 1,2-diazepane-1-carboxylate — an analog differing only in the ester protecting group — catalyzes the cyclization of (Z)-polyenes to form cis-decalins with enantioselectivities of up to 97:3 er (94% ee) via iminium-ion catalysis [1]. More recently, diazepane carboxylates bearing terphenyl groups have been shown to catalyze (E)-polyene bicyclization with enantioselectivities up to 94:6 er [2]. This organocatalytic function is unique to the 1,2-diazepane carboxylate scaffold; the 1,4-diazepane isomer does not exhibit this reactivity profile. tert-Butyl 1,2-diazepane-1-carboxylate serves as a protected precursor to these catalytically active hydrazide species.

Organocatalytic Activity
Class-level inference
Up to 97:3 er (94% ee) in polyene cyclization
Unique to 1,2-diazepane carboxylates; 1,4-isomer shows no reported activity
Ethyl ester analog data; tert-butyl carbamate serves as protected precursor
Organocatalysis Asymmetric synthesis Iminium-ion catalysis

Validated Application Scenarios for tert-Butyl 1,2-diazepane-1-carboxylate


Synthesis of Hydrazide-Based Asymmetric Organocatalysts

Following deprotection of the Boc group under acidic conditions (typically TFA in DCM), the resulting 1,2-diazepane scaffold can be elaborated into chiral hydrazide organocatalysts. These catalysts have been demonstrated to promote polyene cyclizations to cis- and trans-decalins with enantioselectivities reaching 97:3 er [1]. The tert-butyl carbamate protecting group provides orthogonal protection compatibility, allowing for selective deprotection in the presence of other base-labile or hydrogenolyzable protecting groups. This scenario is directly supported by the organocatalytic activity evidence presented in Section 3.

Synthesis of β-Lactam Antibiotic Analogs via Aza-Carbapenam Precursors

Research has demonstrated that 1,2-diazepane-1-carboxylates react with ketenes or acid chlorides to form azeto[1,2-b]diazepines, which serve as intermediates for the synthesis of aza-3-carbapenams and aza-3-carbapenems [1]. These compounds represent a class of β-lactam antibiotic analogs. tert-Butyl 1,2-diazepane-1-carboxylate provides the protected 1,2-diazepane scaffold required for this synthetic entry, with the Boc group ensuring that only the intended nitrogen participates in the initial cycloaddition step.

Preparation of N–N Bond-Containing Heterocyclic Building Blocks for Medicinal Chemistry

The protected 1,2-diazepane scaffold serves as a versatile building block for introducing N–N bond-containing seven-membered rings into drug-like molecules. This structural motif is underexplored in medicinal chemistry relative to the widely used 1,4-diazepane (homopiperazine) scaffold [1], offering an opportunity to access novel chemical space for structure-activity relationship (SAR) exploration. The 98% commercial purity ensures reliable performance in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Asymmetric organocatalyst synthesis
Boc-deprotection compatibility; hydrazide elaboration
Enantioselectivity in polyene cyclization
Aza-carbapenam antibiotic analog synthesis
N–N bond reactivity; regioselective cycloaddition
Cycloaddition yield and stereochemistry
Medicinal chemistry N–N heterocycle building block
98% purity; orthogonal protecting group
Multi-step synthetic reliability; structural novelty

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